1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
Overview
Description
1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by a five-membered ring containing two nitrogen atoms and a ketone group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, such as enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
This could result in alterations in cellular processes, potentially leading to therapeutic effects .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects that can impact cellular function .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is a key factor in its efficacy .
Result of Action
Based on the activities of similar compounds, it may exert its effects by modulating the function of its targets, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how a compound interacts with its targets and exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. One common method is the reaction of 3-methyl-2-butanone with hydrazine hydrate under acidic conditions to form the desired pyrazolone ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol, leading to the formation of pyrazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, pyrazolidines, and other heterocyclic derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a lead compound for developing new pharmaceuticals, particularly in the treatment of pain and inflammation.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one: Another pyrazolone derivative with similar chemical properties but different biological activities.
3-methyl-1-phenyl-2-pyrazolin-5-one: A structurally related compound with distinct reactivity and applications.
4-aminoantipyrine: A pyrazolone derivative used as an analgesic and antipyretic agent.
Uniqueness
1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-methyl-5-propan-2-yl-4H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(2)6-4-7(10)9(3)8-6/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQPFSSBBYCLEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445933 | |
Record name | 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31272-05-6 | |
Record name | 2,4-Dihydro-2-methyl-5-(1-methylethyl)-3H-pyrazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31272-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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